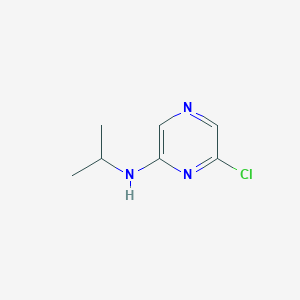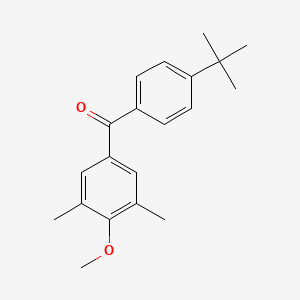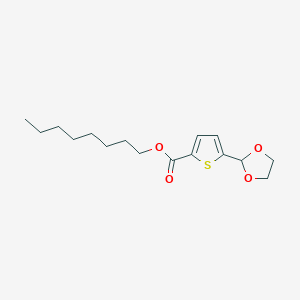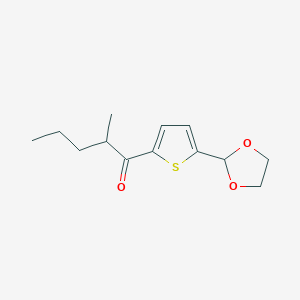
2-Chloro-6-isopropylaminopyrazine
Vue d'ensemble
Description
2-Chloro-6-isopropylaminopyrazine is an organic compound with the molecular formula C7H10ClN3 . It has a molecular weight of 171.63 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-isopropylaminopyrazine is1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
2-Chloro-6-isopropylaminopyrazine has a density of 1.2±0.1 g/cm³ . Its boiling point is 270.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.8±3.0 kJ/mol . The flash point is 117.2±25.9 °C . The index of refraction is 1.570 . The molar refractivity is 46.2±0.3 cm³ . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Environmental Impact and Degradation
Atrazine, a compound related to 2-Chloro-6-isopropylaminopyrazine, is known for its environmental persistence and its presence in surface waters, impacting non-target organisms like fish. Studies have focused on its degradation and the resulting products. The sonolytic, photolytic, and photocatalytic decomposition of atrazine, particularly in the presence of polyoxometalates, has been extensively explored. These methods lead to intermediate products and eventually to cyanuric acid, CO2, and H2O, without further decomposition of cyanuric acid by sonication or photolysis (Hiskia et al., 2001). Additionally, the degradation of atrazine into ammeline by combined ozone/hydrogen peroxide treatment has been investigated, revealing the formation of various degradation products, including amino-aldehydes and a carbinolamine (Nélieu et al., 2000).
Water Contamination and Treatment
The contamination of groundwater by atrazine and its metabolites has been a subject of study, with efforts to assess concentrations in groundwater and develop methods for efficient removal. Techniques like electrocatalytic dechlorination have been explored for their efficiency in transforming atrazine into less harmful compounds (Stock & Bunce, 2002). The photocatalytic degradation of atrazine using TiO2 as a catalyst under various operational parameters has also been studied, identifying optimal conditions for degradation and assessing the influence of factors like pH, light intensity, and temperature (María José López-Muñoz et al., 2011).
Soil Interaction and Phytoremediation
The interaction of atrazine with soil components and its fate in agricultural settings have been subjects of research, with a focus on runoff, leaching, adsorption, and degradation. Models have been developed to simulate these processes and predict the behavior of atrazine in agricultural soils, aiding in the understanding and management of its environmental impact (Ouyang et al., 2010). The rhizospheric effects on atrazine speciation and degradation in soils, as well as the impact of earthworms on its degradation pathway, have been investigated, providing insights into the complex interactions within the soil ecosystem and potential strategies for bioremediation (Lin et al., 2018).
Safety And Hazards
2-Chloro-6-isopropylaminopyrazine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .
Propriétés
IUPAC Name |
6-chloro-N-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWMTHWFUORGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650048 | |
| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylaminopyrazine | |
CAS RN |
951884-00-7 | |
| Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone](/img/structure/B1346316.png)






